5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-12-3-6-14(7-4-12)26-18-16(10-23-26)20(28)25(11-22-18)24-19(27)15-9-13(21)5-8-17(15)29-2/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPLRLZWYUPCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-cancer and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a pyrazolo[3,4-d]pyrimidine core. The presence of chlorine and methoxy groups contributes to its unique chemical properties. The molecular formula is C19H18ClN3O, and its molecular weight is approximately 349.82 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Research indicates that these derivatives exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is believed to stem from the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds bearing the pyrazolo[3,4-d]pyrimidine moiety have been shown to inhibit PI3K/Akt signaling pathways, leading to apoptosis in cancer cells .
- Case Studies : One study demonstrated that derivatives with similar structures to our compound showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating a broader potential for anti-tumor activity .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, a characteristic common among pyrazolo derivatives.
- Research Findings : A review on pyrazole derivatives reported that certain compounds demonstrated significant inhibition of COX-2 enzymes, with IC50 values as low as 0.02–0.04 μM . This suggests that our compound may also possess similar inhibitory effects.
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 1.35 - 2.18 | |
| Anti-inflammatory | COX-2 Inhibition | 0.02 - 0.04 | |
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, often focusing on the functionalization of the pyrazolo[3,4-d]pyrimidine scaffold to enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives:
- Chlorine Substitution : The presence of chlorine at the 5-position enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxy Group : The methoxy group at position 2 is believed to influence solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
Key structural analogs differ in substituents on the benzamide ring or pyrazolo-pyrimidinone core, impacting molecular weight, solubility, and bioactivity.
Table 1: Molecular Properties of Target Compound and Analogs
*Inferred based on structural similarity to Analog 1.
Key Observations:
- Electron Effects: The methoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro group in Analog 1. This difference may alter binding affinity to target proteins, such as adenosine receptors or kinases .
- Solubility : The p-tolyloxy acetamide in Analog 6 may enhance aqueous solubility due to its polar ether linkage, whereas the nitro group in Analog 1 could reduce solubility .
Pyrazolo[3,4-d]Pyrimidinone Core Modifications
- Chelation Potential: Analog 3’s derivatives (e.g., 4-imino-2-substituted pyrazolo-pyrimidines) form organoruthenium complexes, suggesting the core’s ability to act as a metal-chelating scaffold. The target compound’s methoxy group may influence such interactions .
- Receptor Antagonism : Compounds like FT827 () incorporate piperidine and sulfonamide groups, demonstrating enhanced selectivity for targets such as ubiquitin-specific proteases (USP7). The target’s benzamide may offer similar modularity for optimizing binding .
Benzamide Substituent Effects
- Nitro vs. Methoxy : Analog 1’s nitro group could enhance electrophilic reactivity, making it a candidate for covalent inhibitor design. In contrast, the target’s methoxy group may improve metabolic stability .
- Chlorine Positioning : The 5-chloro substitution in both the target and Analog 1 is conserved, likely critical for hydrophobic interactions in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
